![molecular formula C20H30O2 B1245081 Isoagatholactone](/img/structure/B1245081.png)
Isoagatholactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoagatholactone is a natural product found in Spongia zimocca and Spongia officinalis with data available.
Scientific Research Applications
Synthesis and Chemical Applications
Isoagatholactone, a type of isocopalane diterpene, has been synthesized along with compounds like ent-spongian-16-one and anisodorin 5, utilizing organic transformations and a tricyclic diterpene building block. This synthesis approach has applications in chemical research, particularly in the study of diterpenes and their derivatives (Ren et al., 2016).
Chemo-Ecological Studies
In chemo-ecological research, isoagatholactone was identified in a detailed chemical investigation of the nudibranch Glossodoris atromarginata, collected from Weizhou Island, South China Sea. This study contributes to understanding the chemical ecology of marine organisms (Li et al., 2019).
Role in Phytoestrogens Research
Isoagatholactone, as a part of dietary phytoestrogens, has been studied for its potential health benefits. Research on phytoestrogens, including compounds like enterolactone and genistein, in human nutrition and health has been extensive. These studies explore the role of phytoestrogens in cancer survival, cardiovascular health, and their antioxidative properties (Micek et al., 2020).
properties
Product Name |
Isoagatholactone |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3aS,3bR,5aS,9aS,9bR)-3b,6,6,9a-tetramethyl-3,3a,4,5,5a,7,8,9,9b,10-decahydronaphtho[2,1-e][2]benzofuran-1-one |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-5-10-20(4)15(18)8-11-19(3)14-12-22-17(21)13(14)6-7-16(19)20/h6,14-16H,5,7-12H2,1-4H3/t14-,15+,16+,19+,20+/m1/s1 |
InChI Key |
DCFIJMVSAFTYKV-MWTROVGWSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@H]3COC4=O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC=C4C3COC4=O)C)C)C |
synonyms |
isoagatholactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.